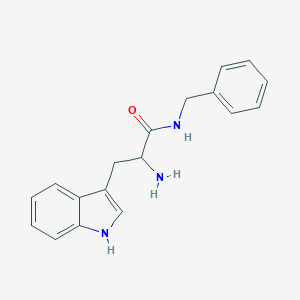

2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

WAY-300386 是一种在科学研究中应用广泛的化学化合物。 其化学名为 α-氨基-N-(苯甲基)-,(αS)-1H-吲哚-3-丙酰胺 。该化合物因其独特的性质和潜在作用而被广泛应用于各个领域。

准备方法

合成路线和反应条件

WAY-300386 的合成涉及多个步骤,从吲哚核心结构的制备开始。反应条件通常包括使用特定的试剂和催化剂,以确保化合物正确形成。 详细的合成路线和反应条件通常属于专有信息,并且可能因所需的纯度和收率而异 .

工业生产方法

WAY-300386 的工业生产需要扩大实验室合成方法的规模。这包括优化反应条件,例如温度、压力和溶剂选择,以实现高效率和成本效益。 可以使用连续流动反应器和其他先进技术来提高生产速度并确保产品质量一致 .

化学反应分析

反应类型

WAY-300386 会发生各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气,通常使用高锰酸钾或过氧化氢等氧化剂。

还原: 该反应涉及添加氢气或去除氧气,通常使用氢化铝锂或硼氢化钠等还原剂。

常用试剂和条件

WAY-300386 反应中常用的试剂包括:

氧化剂: 高锰酸钾,过氧化氢

还原剂: 氢化铝锂,硼氢化钠

亲核试剂: 卤素,胺,醇

主要生成物

这些反应生成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生各种氧化衍生物,而还原可能会产生化合物的不同还原形式 .

科学研究应用

WAY-300386 在科学研究中具有广泛的应用,包括:

化学: 用作有机合成的试剂和分析化学中的参考化合物。

生物学: 用于研究细胞过程和分子相互作用。

医学: 研究其潜在的治疗作用以及作为药物发现的工具。

工业: 用于开发新材料和化学产品.

作用机制

WAY-300386 的作用机制涉及其与特定分子靶标和途径的相互作用。它可能与某些受体或酶结合,调节它们的活性并导致各种生物效应。 确切的途径和靶标可能因其用途的背景和具体的科研重点而异 .

相似化合物的比较

WAY-300386 可以与其他类似化合物进行比较,以突出其独特性。一些类似的化合物包括:

WAY-100635: 一种选择性血清素受体拮抗剂。

WAY-200070: 一种雌激素受体调节剂。

WAY-267464: 一种催产素受体激动剂。

生物活性

2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound is characterized by the presence of an indole moiety, which is often associated with various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive review of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₅N₃O. Its structure can be described as follows:

- Indole Ring : A bicyclic structure contributing to its biological activity.

- Amine Group : Facilitates interactions with biological targets.

- Benzyl Substitution : Enhances lipophilicity and potential receptor binding.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung adenocarcinoma) | <10 |

| A375 (Melanoma) | 5.7 |

| HUVEC (Endothelial cells) | 1.4 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that require further elucidation.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Receptor Modulation : Interaction with specific receptors involved in cell signaling pathways.

- Enzyme Inhibition : Potential inhibition of enzymes related to cancer progression, such as kinases.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown promise in reducing inflammation. Studies have demonstrated that it can suppress the proliferation of endothelial cells stimulated by factors like VEGF and bFGF, indicating its potential use in treating inflammatory diseases.

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various analogs of this compound against human cancer cell lines. The results indicated a strong correlation between structural modifications and cytotoxic potency.

Study 2: Mechanistic Insights

Research employing molecular docking simulations revealed that the compound binds effectively to target proteins involved in tumorigenesis. This binding affinity suggests a potential for further development as a therapeutic agent.

属性

IUPAC Name |

2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c19-16(18(22)21-11-13-6-2-1-3-7-13)10-14-12-20-17-9-5-4-8-15(14)17/h1-9,12,16,20H,10-11,19H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLVOJXXQDFIPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(CC2=CNC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389760 |

Source

|

| Record name | 2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47200973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

187085-81-0 |

Source

|

| Record name | 2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。